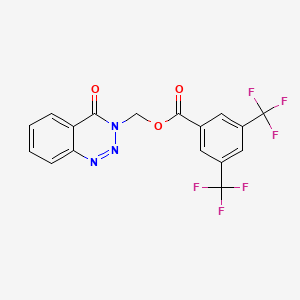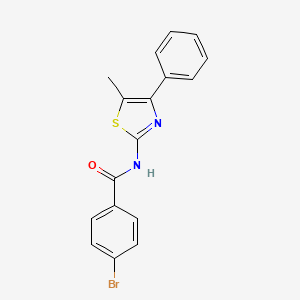![molecular formula C11H16ClN5O2S B2757690 2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide CAS No. 2411257-90-2](/img/structure/B2757690.png)
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Acylation of Piperazine: Piperazine is acylated using 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the 2-chloropropanoyl piperazine intermediate.
Coupling Reaction: The final step involves coupling the acylated piperazine with the thiadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloropropanoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cells.
Pathways Involved: Inhibition of DHFR leads to disruption of the folate pathway, resulting in impaired DNA synthesis and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-(4-Substituted piperazin-1-yl)-N-(5-(naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-[4-(2-Chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its chloropropanoyl group enhances its ability to interact with target enzymes, making it a promising candidate for further drug development.
Properties
IUPAC Name |
2-[4-(2-chloropropanoyl)piperazin-1-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN5O2S/c1-8(12)10(19)17-4-2-16(3-5-17)6-9(18)14-11-15-13-7-20-11/h7-8H,2-6H2,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPGBGPRBLSHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC(=O)NC2=NN=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
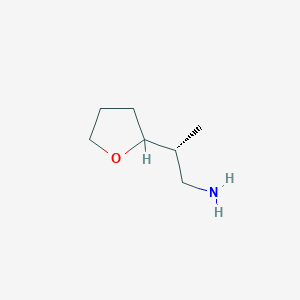
![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2757610.png)
![2,4-dichloro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2757611.png)
![1-[3-(Quinoxalin-2-yloxy)pyrrolidin-1-yl]-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2757612.png)
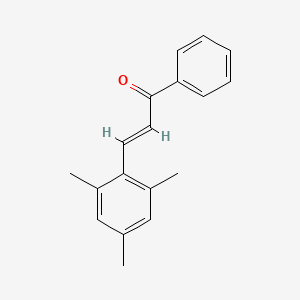

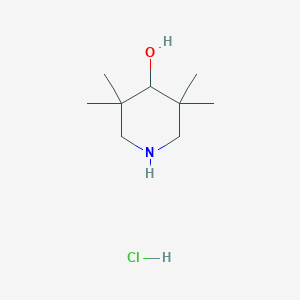
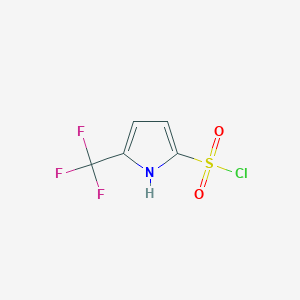
![ethyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B2757621.png)

![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2757627.png)
![4-acetyl-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2757628.png)
